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molecular formula C12H8ClNO B127602 2-(4-Chlorobenzoyl)pyridine CAS No. 190850-37-4

2-(4-Chlorobenzoyl)pyridine

Cat. No. B127602
M. Wt: 217.65 g/mol
InChI Key: KHXSJSBQIWAIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04026936

Procedure details

15.5 g. (0.153 mol) of potassium nitrate was added portionwise to a stirred solution of 33 g. (0.152 mol) of 2-(4-chlorobenzoyl)pyridine in 200 ml. of sulfuric acid, while maintaining the temperature below 40° C. After 1 hour the mixture was cautiously poured into 2 liters of ice water and neutralized with ammonium hydroxide. The resulting product 2-(3-nitro-4-chlorobenzoyl)pyridine was collected as white microneedles, mp. 98° -99° C. (cyclohexane).
Name
potassium nitrate
Quantity
0.153 mol
Type
reactant
Reaction Step One
Quantity
0.152 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[Cl:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[O:12])=[CH:9][CH:8]=1.S(=O)(=O)(O)O.[OH-].[NH4+]>>[N+:1]([C:8]1[CH:9]=[C:10]([CH:19]=[CH:20][C:7]=1[Cl:6])[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)=[O:12])([O-:4])=[O:2] |f:0.1,4.5|

Inputs

Step One
Name
potassium nitrate
Quantity
0.153 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
0.152 mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=NC=CC=C2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
ice water
Quantity
2 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting product 2-(3-nitro-4-chlorobenzoyl)pyridine was collected as white microneedles, mp. 98° -99° C. (cyclohexane)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=NC=CC=C2)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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